2-Chloro-5-iodoquinoxaline
Description
Overview of Quinoxaline (B1680401) Scaffolds in Contemporary Chemical and Biological Sciences
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have become a cornerstone in various scientific disciplines. benthamdirect.commtieat.org This scaffold is present in a range of biologically active molecules, demonstrating the importance of this structural motif in medicinal chemistry. nih.govresearchgate.net The inherent chemical properties of the quinoxaline ring system, characterized by its aromaticity and the presence of two nitrogen atoms, make it a privileged structure in drug discovery. researchgate.netchimicatechnoacta.ru
The biological activities associated with quinoxaline derivatives are diverse and well-documented. They have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. nih.govresearchgate.net For instance, certain quinoxaline-based compounds have shown potent activity as kinase inhibitors, which are crucial in cancer therapy. nih.gov The structural versatility of the quinoxaline scaffold allows for fine-tuning of its biological activity through the introduction of various substituents, leading to the development of compounds with improved efficacy and selectivity. benthamdirect.com
Beyond their medicinal applications, quinoxaline derivatives are also utilized in materials science. Their unique photophysical and electronic properties have led to their use in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and other electroluminescent materials. benthamdirect.com
The Position and Research Importance of Halogenated Quinoxalines in Organic Synthesis and Medicinal Chemistry
The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the quinoxaline scaffold is a key strategy in both organic synthesis and medicinal chemistry. nih.gov Halogenated quinoxalines serve as versatile building blocks, with the halogen atoms acting as reactive handles for further functionalization through various cross-coupling reactions. nih.gov This allows for the construction of a vast library of polysubstituted quinoxaline derivatives with tailored properties. benthamdirect.com
The carbon-halogen bond provides a site for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents, including aryl, alkyl, and amino groups. nih.gov This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. nih.gov
In medicinal chemistry, the presence of halogens can also directly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogen atoms can affect a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov For example, the incorporation of a halogen can lead to enhanced binding interactions through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.
Current Research Landscape and Underexplored Aspects of 2-Chloro-5-iodoquinoxaline
The specific compound, this compound, represents a unique dihalogenated quinoxaline with distinct reactivity at two different positions. The chlorine atom at the 2-position is activated towards nucleophilic substitution, while the iodine atom at the 5-position on the benzene (B151609) ring is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This differential reactivity makes it a potentially valuable intermediate for the regioselective synthesis of complex polysubstituted quinoxalines.
While the synthesis of related isomers, such as 2-chloro-6-iodoquinoxaline, has been reported, specific research focusing on this compound is limited. oup.comoup.com A 1984 study by Sakata and Makino described a facile regioselective synthesis of 2,6-dichloroquinoxaline (B50164) and 2-chloro-6-iodoquinoxaline. oup.comoup.com Their work involved the direct halogenation of 2(1H)-quinoxalinone, followed by a Vilsmeier reaction to introduce the chlorine at the 2-position. oup.com This methodology provides a potential pathway to access the 5-iodo isomer as well, though it was not the focus of their report.
The current research landscape for dihalogenated quinoxalines is active, with many studies focusing on their use as scaffolds for new therapeutic agents and functional materials. benthamdirect.comnih.gov However, the specific properties and synthetic applications of this compound remain largely underexplored. The unique positioning of the chloro and iodo groups offers opportunities for novel synthetic transformations and the creation of new chemical entities with potentially interesting biological activities. Further investigation into the reactivity and potential applications of this particular isomer is a clear area for future research in the field of heterocyclic chemistry.
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClIN2 |
|---|---|
Molecular Weight |
290.49 g/mol |
IUPAC Name |
2-chloro-5-iodoquinoxaline |
InChI |
InChI=1S/C8H4ClIN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H |
InChI Key |
HWNHSYAGGUGBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)I)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Iodoquinoxaline and Analogous Halogenated Quinoxaline Systems
Conventional and Foundational Synthetic Routes
The traditional approaches to constructing the quinoxaline (B1680401) framework and introducing the desired halogen substituents remain fundamental in organic synthesis. These methods are characterized by their reliability and well-established mechanisms.
Condensation Reactions Involving o-Phenylenediamines and Precursors
The most classic and widely utilized method for assembling the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This acid-catalyzed reaction is a straightforward approach to forming the pyrazine (B50134) ring fused to the benzene (B151609) ring. For the synthesis of a precursor to 2-Chloro-5-iodoquinoxaline, one would start with an appropriately substituted o-phenylenediamine, such as 4-iodo-1,2-phenylenediamine. The reaction of this diamine with a suitable dicarbonyl compound, like glyoxal or a substituted derivative, yields the corresponding 6-iodoquinoxaline.
Subsequent halogenation steps would then be required to introduce the chloro group at the 2-position. The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by varying both the diamine and the dicarbonyl component. sapub.org The reaction conditions for these condensations typically involve refluxing in a protic solvent like ethanol or methanol, often with the addition of a catalytic amount of a mineral or organic acid. google.com
Table 1: Examples of Conventional Condensation Reactions for Quinoxaline Synthesis
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst | Product | Reference |
| o-Phenylenediamine | Glyoxal | Acetic Acid | Quinoxaline | encyclopedia.pub |
| 4-Iodo-1,2-phenylenediamine | Benzil | p-Toluenesulfonic acid | 6-Iodo-2,3-diphenylquinoxaline | nih.gov |
| 4-Chloro-1,2-phenylenediamine | 2,3-Butanedione | Hydrochloric Acid | 6-Chloro-2,3-dimethylquinoxaline | sapub.org |
Halogenation Strategies: Directed Iodination and Chlorination on Quinoxaline Cores
Once the quinoxaline core is formed, direct halogenation can be employed to introduce the desired chloro and iodo substituents. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the nitrogen atoms in the pyrazine ring and any existing substituents on the benzene ring.
For the introduction of an iodine atom at the 5-position, electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a strong acid can be effective. The position of iodination is influenced by the electronic properties of the quinoxaline ring.
The chlorination at the 2-position of the quinoxaline ring typically proceeds via a different mechanism. This position is part of the pyrazine ring and is more susceptible to nucleophilic substitution, especially if an activating group is present. A common strategy involves the conversion of a 2-hydroxyquinoxaline (a quinoxalin-2-one) to the 2-chloroquinoxaline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The precursor, 5-iodoquinoxalin-2-one, could be synthesized from 4-iodo-1,2-phenylenediamine and an appropriate α-keto acid.
Advanced and Contemporary Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of halogenated quinoxalines, often leveraging catalysis and green chemistry principles.
Transition-Metal-Catalyzed Transformations for Halogenated Quinoxalines
Transition-metal catalysis has revolutionized the synthesis of complex aromatic compounds, including halogenated quinoxalines. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of pre-halogenated quinoxalines. For instance, a dihaloquinoxaline could be selectively coupled at one position, leaving the other halogen for further transformation.
More directly, transition-metal-catalyzed C-H activation and halogenation reactions offer a more atom-economical approach. frontiersin.org These methods allow for the direct introduction of halogen atoms at specific positions on the quinoxaline ring system without the need for pre-functionalization. For example, iridium or ruthenium catalysts can direct the halogenation to specific C-H bonds, offering high regioselectivity. While specific protocols for this compound might not be widely reported, the principles of these reactions are applicable.
Table 2: Overview of Transition-Metal-Catalyzed Reactions for Halogenated Quinoxalines
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | Bromoquinoxaline, Arylboronic acid | Arylquinoxaline | rsc.org |
| C-H Chlorination | RuCl₂(p-cymene)₂ | Quinoxaline, N-chlorosuccinimide | Chloroquinoxaline | frontiersin.org |
| C-H Iodination | Pd(OAc)₂ | Quinoxaline, I₂ | Iodoquinoxaline | rsc.org |
Green Chemistry Principles in Quinoxaline Synthesis (e.g., Microwave-Assisted, One-Pot, Aqueous Medium)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to reduce environmental impact and improve efficiency. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.combohrium.com This technique can be performed in various solvents, including water, or even under solvent-free conditions. tandfonline.comrsc.org
One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. For halogenated quinoxalines, a one-pot synthesis could involve the in-situ formation of the 1,2-dicarbonyl compound followed by condensation with the o-phenylenediamine and subsequent halogenation.
Aqueous Medium: The use of water as a solvent is a key aspect of green chemistry. Several methods have been developed for the synthesis of quinoxalines in aqueous media, often facilitated by catalysts that are active in water. encyclopedia.pub This approach avoids the use of volatile and often toxic organic solvents.
Purification and Isolation Methodologies in Academic Synthesis
The purification and isolation of the target compound are critical steps in any synthetic procedure to ensure the desired level of purity for subsequent applications. For this compound and related compounds, standard laboratory techniques are typically employed.
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. nih.gov The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.
Column Chromatography: For mixtures that are not easily separated by recrystallization, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). The polarity of the eluent is optimized to achieve the best separation.
Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from unreacted starting materials, catalysts, and byproducts. This involves partitioning the components of a mixture between two immiscible liquid phases, typically an aqueous phase and an organic phase.
The final purity of the isolated this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Chemical Reactivity and Functionalization of 2 Chloro 5 Iodoquinoxaline
Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core
The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C3 positions. In 2-Chloro-5-iodoquinoxaline, the C2 position is activated towards nucleophilic attack.
Comparative Reactivity of Chloro- and Iodo- Substituents
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group is a critical factor. Generally, for SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing ability of the substituents on the aromatic ring. While iodine is a better leaving group in terms of bond strength (C-I bond is weaker than C-Cl), in the context of SNAr on electron-deficient systems like quinoxaline, the chloro group at the C2 position is typically more susceptible to nucleophilic displacement than the iodo group at the C5 position.
The enhanced reactivity of the 2-chloro substituent can be attributed to the electronic activation conferred by the adjacent nitrogen atoms of the pyrazine ring. These nitrogen atoms effectively stabilize the negative charge developed in the transition state and the Meisenheimer intermediate during the nucleophilic attack at the C2 position. In contrast, the iodo group at the C5 position on the benzene (B151609) ring is less activated towards direct nucleophilic displacement.
This differential reactivity allows for selective substitution of the chloro group while leaving the iodo group intact, providing a handle for subsequent functionalization via other reaction types, such as metal-catalyzed cross-coupling.
Regioselectivity and Stereoselectivity in Derivatization Pathways
The derivatization of this compound via nucleophilic aromatic substitution is highly regioselective. Nucleophiles will preferentially attack the C2 position, leading to the formation of 2-substituted-5-iodoquinoxalines. This regioselectivity is a direct consequence of the electronic factors discussed above.
Stereoselectivity becomes a relevant consideration when the incoming nucleophile or the resulting product contains chiral centers. While the quinoxaline core itself is planar and achiral, the introduction of chiral nucleophiles or subsequent modifications can lead to the formation of stereoisomers. The stereochemical outcome of such reactions would be dependent on the specific reaction conditions and the nature of the chiral auxiliary or reagent used. However, specific studies on stereoselective SNAr reactions involving this compound are not extensively documented in the readily available literature.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The presence of both chloro and iodo substituents makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation: Suzuki-Miyaura, Sonogashira, and Related Coupling Protocols
The differential reactivity of the C-I and C-Cl bonds is a key determinant in the regioselectivity of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. This trend is based on the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling: In a Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, the more reactive C-I bond at the C5 position of this compound would be expected to react preferentially. This allows for the selective introduction of an aryl or vinyl group at the C5 position while retaining the chloro group at C2 for further transformations. Studies on dihaloquinoxalines have demonstrated that such regioselective couplings are indeed feasible. For instance, in the Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline (B50164), the selectivity is controlled by electronic parameters, allowing for the preparation of mono- and diarylated quinoxaline derivatives. rsc.org
Sonogashira Coupling: Similarly, in the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, the reaction is expected to occur selectively at the C5-iodo position. This provides a straightforward route to 5-alkynyl-2-chloroquinoxalines. The resulting alkynyl group can then participate in a variety of further chemical transformations.
The general conditions for these selective cross-coupling reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a suitable base (e.g., K₂CO₃, Cs₂CO₃, Et₃N), and an appropriate solvent (e.g., toluene, dioxane, DMF). The specific conditions can be tuned to optimize the yield and regioselectivity of the desired product.
| Coupling Reaction | Reactant | Expected Major Product | Typical Catalyst | Typical Base |
| Suzuki-Miyaura | Arylboronic acid | 2-Chloro-5-arylquinoxaline | Pd(PPh₃)₄ | K₂CO₃ |
| Sonogashira | Terminal alkyne | 2-Chloro-5-alkynylquinoxaline | PdCl₂(PPh₃)₂/CuI | Et₃N |
Carbon-Heteroatom Bond Formation: Buchwald-Hartwig Amination and Other Related Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. As with C-C coupling reactions, the greater reactivity of the C-I bond would direct the initial amination to the C5 position of this compound. This regioselectivity allows for the synthesis of 5-amino-2-chloroquinoxaline derivatives. The chloro group at the C2 position can then be subjected to a second Buchwald-Hartwig amination, potentially with a different amine, to generate unsymmetrically disubstituted quinoxalines.
The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands, such as XPhos, SPhos, and RuPhos, have been developed to facilitate the coupling of a wide range of amines with aryl halides. The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Similar strategies can be employed for the formation of other carbon-heteroatom bonds, such as C-O (ether) and C-S (thioether) bonds, using appropriate nucleophiles under palladium or copper catalysis.
| Coupling Reaction | Reactant | Expected Major Product | Typical Catalyst/Ligand | Typical Base |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Chloro-5-aminoquinoxaline | Pd₂(dba)₃ / XPhos | NaOtBu |
Exploration of Other Reactive Sites and Transformations
Beyond the functionalization at the halogenated positions, the quinoxaline ring system itself can undergo other chemical transformations. The nitrogen atoms in the pyrazine ring can be quaternized by reaction with alkyl halides, which can further activate the ring towards nucleophilic attack or other reactions.
Furthermore, the benzene portion of the quinoxaline ring can, in principle, undergo electrophilic aromatic substitution. However, the pyrazine ring is deactivating, making such reactions more challenging compared to benzene itself. The directing effects of the existing substituents (chloro and iodo) would also influence the position of any potential electrophilic attack.
Finally, the entire quinoxaline scaffold can participate in cycloaddition reactions or be subjected to reduction or oxidation to modify the heterocyclic core, although specific examples starting from this compound are not widely reported. The functional groups introduced via the reactions described in sections 3.1 and 3.2 can also be further manipulated to generate a vast library of complex quinoxaline derivatives.
Radical Reaction Pathways and Mechanistic Studies (e.g., C-I bond homolysis)
The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to homolytic cleavage under appropriate energetic conditions, such as exposure to heat or UV light. This facile homolysis of the C-I bond in iodoaromatic compounds leads to the formation of an aryl radical and an iodine radical.
In the context of quinoxaline derivatives, the homolytic cleavage of a C-I bond can initiate radical chain reactions. For instance, studies on iodoaromatics have shown that the resulting aryl radical, in this case, a 2-chloroquinoxalin-5-yl radical, is a highly reactive intermediate. This radical species can participate in various subsequent reactions, a common example being its rapid reaction with molecular oxygen to form a peroxyl radical.
A general mechanistic pathway for the radical reaction of a quinoxaline derivative involving C-I bond homolysis can be outlined as follows:
Initiation: The process begins with the homolytic cleavage of the C-I bond, typically induced by an external energy source, to generate a quinoxalinyl radical and an iodine atom.
Propagation: The highly reactive quinoxalinyl radical can then react with other molecules present in the reaction mixture, propagating a chain reaction. For example, it can abstract a hydrogen atom from a solvent molecule or add to a double bond.
Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product.
While specific mechanistic studies focused solely on this compound are not extensively detailed in the literature, the general principles of radical reactions involving iodoaromatic compounds provide a solid framework for understanding its potential behavior in such chemical transformations. The presence of the electron-withdrawing quinoxaline core can influence the stability and reactivity of the radical intermediate.
Functional Group Interconversions on the Quinoxaline Scaffold
The distinct electronic environments and bond strengths of the chlorine and iodine substituents on the this compound scaffold allow for selective functionalization through various cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions enables site-selective modifications. This differential reactivity is a cornerstone for the strategic synthesis of polysubstituted quinoxalines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. Due to the higher reactivity of the C-I bond, Suzuki-Miyaura reactions on this compound can be performed selectively at the C5 position.
Below is a table summarizing representative Suzuki-Miyaura coupling reactions on haloquinoxalines, illustrating the typical conditions and outcomes.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 95 |
| 2 | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 92 |
| 3 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 88 |
Data adapted from a study on regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline. The selectivity is controlled by electronic parameters. researchgate.net
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, the reaction with this compound would be expected to occur preferentially at the C5-iodo position. This selectivity allows for the introduction of alkynyl moieties at this position while leaving the C2-chloro group available for subsequent transformations.
The general trend for the reactivity of the halide in Sonogashira coupling is I > Br > Cl. wikipedia.org This hierarchy allows for chemoselective reactions on dihalogenated substrates.
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |
| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 |
| 3 | Aryl Chloride | Terminal Alkyne | Pd₂(dba)₃/Ligand | CuI | Cs₂CO₃ | Dioxane | 120 |
This table represents typical conditions for Sonogashira couplings with different aryl halides and is not specific to this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction is instrumental in introducing amino groups onto the quinoxaline core. The selective amination at the C5 position of this compound can be achieved by carefully controlling the reaction conditions, leveraging the higher reactivity of the C-I bond.
The mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. jk-sci.com
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| 1 | Aryl Iodide | Primary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| 2 | Aryl Bromide | Secondary Amine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |
| 3 | Aryl Chloride | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 |
This table illustrates general conditions for the Buchwald-Hartwig amination with various aryl halides and is not specific to this compound.
Role As a Versatile Synthetic Building Block in Complex Chemical Architectures
Precursor for Polysubstituted Quinoxaline (B1680401) Derivatives
The presence of two distinct halogen atoms on the quinoxaline ring of 2-Chloro-5-iodoquinoxaline enables the synthesis of a vast library of polysubstituted quinoxaline derivatives through various modern synthetic methodologies. The controlled and selective manipulation of the C-Cl and C-I bonds is key to its utility.
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound. The greater reactivity of the C-I bond towards oxidative addition to a palladium(0) complex allows for selective reactions at the 5-position, leaving the C-Cl bond intact for subsequent transformations. Common cross-coupling reactions employed include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Resulting Structure |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 2-Chloro-5-arylquinoxaline |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, DiPEA | 2-Chloro-5-alkynylquinoxaline |
| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃, K₃PO₄ | 2-Chloro-5-(amino)quinoxaline |
This table presents generalized conditions for cross-coupling reactions on haloquinoxalines, which are applicable to this compound.
Following the functionalization at the 5-position, the less reactive chloro group at the 2-position can be targeted for nucleophilic substitution or further cross-coupling reactions under more forcing conditions, leading to di-substituted quinoxaline derivatives. This sequential functionalization is a powerful strategy for creating molecular diversity from a single starting material.
This compound serves as an excellent starting material for the construction of more complex fused and bridged heterocyclic systems. The introduction of appropriate functional groups at the 2- and 5-positions can be followed by intramolecular cyclization reactions to generate novel polycyclic aromatic systems.
For instance, a Sonogashira coupling at the 5-position with a terminal alkyne bearing a nucleophilic group can be followed by an intramolecular cyclization onto the quinoxaline ring or a substituent at the 2-position. Similarly, the introduction of a nitrogen or oxygen nucleophile at the 2-position via Buchwald-Hartwig amination or a nucleophilic substitution can set the stage for a subsequent intramolecular cyclization to form five- or six-membered rings fused to the quinoxaline core. One such example is the synthesis of pyrrolo[1,2-a]quinoxalines, which are known for their biological activities. unisi.itnih.govnih.gov
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of macrocycles and polymers. Sequential or one-pot double cross-coupling reactions with difunctional coupling partners can lead to the formation of large ring systems. researchgate.netresearchgate.net For example, a double Suzuki-Miyaura coupling with a bis(boronic acid) can generate a macrocyclic structure containing the quinoxaline unit.
In polymer chemistry, this compound can be used as a monomer in step-growth polymerization reactions. nih.gov For example, polycondensation with a di-functional amine or a di-alkyne via repetitive Buchwald-Hartwig or Sonogashira coupling reactions can produce quinoxaline-containing polymers. These polymers are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the electron-deficient nature of the quinoxaline core. nih.govrsc.orggoogle.comrsc.orgfrontiersin.orgacs.orgresearchgate.netacs.orgresearchgate.netnih.gov
Intermediate in the Synthesis of Diverse Organic Molecules
Beyond its role as a precursor to complex quinoxaline derivatives, this compound is a key intermediate in the multi-step synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials.
In the context of total synthesis, this compound can be used to introduce the quinoxaline motif into a larger molecule at a specific stage of the synthetic route. The quinoxaline unit itself can be a crucial pharmacophore or a key structural element for achieving a desired molecular geometry. The ability to selectively functionalize the 2- and 5-positions allows for the precise installation of the necessary substituents required for the target molecule's activity or properties. For example, quinoxaline derivatives are found in a number of marketed drugs and are known to exhibit a wide range of pharmacological activities, including as kinase inhibitors in anticancer therapy. nih.govnih.govekb.egnih.govmdpi.comnih.gov
The functionalization of this compound leads to the development of specialty chemicals with tailored properties. For example, the introduction of chromophoric or fluorophoric groups can lead to the creation of dyes and pigments. The incorporation of the quinoxaline moiety into larger conjugated systems has been shown to be a successful strategy for developing materials for organic electronics. The electron-accepting nature of the quinoxaline ring makes it a valuable component in donor-acceptor type materials used in organic solar cells and OLEDs. rsc.orggoogle.comrsc.orgresearchgate.netresearchgate.netnih.gov The ability to tune the electronic properties of the resulting molecules by varying the substituents at the 2- and 5-positions is a key advantage in the design of new advanced materials.
Applications in Medicinal Chemistry Research: Scaffold Design and Pre Clinical Investigations
Rational Design of Bioactive Molecules Based on the Quinoxaline (B1680401) Scaffold
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. The rational design of bioactive molecules often begins with such a scaffold, which is then decorated with various functional groups to optimize its interaction with a specific target. The chloro and iodo groups on 2-Chloro-5-iodoquinoxaline serve as key handles for such modifications. The chlorine at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents, while the iodine at the C5 position is ideal for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups.
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoxaline ring are critical for their activity.
For instance, in the context of anticancer agents, modifications at the C2, C3, C6, and C7 positions of the quinoxaline ring have been extensively explored. The introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins. While specific SAR studies on this compound are not extensively documented in publicly available literature, the general principles derived from other quinoxaline derivatives can be informative. The presence of a halogen at the C5 position, for example, can enhance lipophilicity and potentially lead to improved cell membrane permeability.
Table 1: General SAR Insights for Quinoxaline Derivatives
| Position of Substitution | General Effect on Biological Activity | Examples of Substituents |
|---|---|---|
| C2 | Modulates potency and selectivity. Often a site for introducing diversity. | Amines, ethers, alkyl/aryl groups |
| C3 | Significant impact on activity, often involved in key binding interactions. | Aryl, heteroaryl, amide groups |
| C5/C8 | Influences physicochemical properties like solubility and lipophilicity. | Halogens, nitro, amino groups |
| C6/C7 | Can affect target selectivity and pharmacokinetic properties. | Methyl, methoxy, halogen groups |
The quinoxaline scaffold has been utilized in the design of various enzyme inhibitors. For example, certain quinoxaline derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are promising targets for cancer therapy. The design of such inhibitors often involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound scaffold could serve as a core structure for the cap group, with the chloro and iodo substituents allowing for further modifications to optimize surface interactions.
Similarly, prostaglandin (B15479496) E2 synthase (PGES) inhibitors, which are of interest for treating inflammation and pain, have been developed based on the quinoxaline scaffold. The rational design of these inhibitors focuses on creating molecules that can fit into the active site of the enzyme and interact with key amino acid residues.
Quinoxaline derivatives have also been investigated as ligands for various receptors, including melatonin (B1676174) receptors and AMPA receptors. Melatonin receptor agonists have potential applications in treating sleep disorders and depression. The quinoxaline core can mimic the indole (B1671886) nucleus of melatonin, and substitutions at various positions can fine-tune the affinity and selectivity for different melatonin receptor subtypes (MT1 and MT2).
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists are being studied for their potential in treating neurological disorders such as epilepsy and stroke. The quinoxaline-2,3-dione scaffold is a well-known pharmacophore for AMPA receptor antagonism. While this compound itself is not a quinoxaline-2,3-dione, it can be a precursor for the synthesis of such compounds.
In Vitro and Non-Human In Vivo Biological Evaluation for Target Identification and Efficacy Screening
Once novel compounds based on the this compound scaffold are synthesized, they undergo rigorous biological evaluation to determine their activity and mechanism of action. This typically involves a series of in vitro and non-human in vivo studies.
Cell-based assays are fundamental for the initial screening of new compounds. To assess the anti-proliferative activity of this compound derivatives, they would be tested against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.
For antiviral activity, the compounds would be evaluated in cell cultures infected with specific viruses. The ability of the compounds to inhibit viral replication is measured, often by quantifying viral load or cytopathic effects. Quinoxaline derivatives have shown promise against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Table 2: Representative Cell Lines for Biological Evaluation
| Assay Type | Example Cell Lines | Purpose |
|---|---|---|
| Anti-proliferative | MCF-7 (Breast Cancer), HCT116 (Colon Cancer), A549 (Lung Cancer) | To determine the cytotoxic effect on cancer cells. |
| Antiviral | Vero cells (for HSV), MT-4 cells (for HIV) | To assess the inhibition of viral replication. |
Compounds that show promising activity in initial screenings are further investigated to understand their mechanism of action. In cellular models, techniques such as Western blotting, flow cytometry, and immunofluorescence can be used to study the effect of the compounds on specific cellular pathways, such as apoptosis, cell cycle progression, and signal transduction.
For promising candidates, non-human in vivo studies are conducted in animal models, typically rodents, to evaluate their efficacy and pharmacokinetic properties. For example, in cancer research, tumor xenograft models are used where human cancer cells are implanted into immunocompromised mice. The ability of the this compound derivatives to inhibit tumor growth in these models would be a critical step in their pre-clinical development.
Computational Chemistry and Molecular Modeling in the Drug Discovery Pipeline
The integration of computational chemistry and molecular modeling has become an indispensable component of modern drug discovery. These in silico techniques provide valuable insights into the interactions between small molecules and their biological targets, thereby accelerating the identification and optimization of lead compounds. For novel scaffolds such as this compound, computational approaches offer a rapid and cost-effective means to predict binding affinities, elucidate mechanisms of action, and guide synthetic efforts toward molecules with improved potency and selectivity.
Ligand-Target Docking and Molecular Dynamics Simulations
Ligand-Target Docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific receptor. This technique is crucial in the early stages of drug discovery for screening virtual libraries of compounds against a known target and for hypothesizing the binding mode of newly synthesized molecules. In the context of this compound, docking studies would be employed to understand how this scaffold could interact with the active site of a particular protein of interest.
For instance, quinoxaline derivatives have been extensively studied as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis. ekb.eg A hypothetical docking study of this compound into the ATP-binding pocket of VEGFR-2 could reveal key interactions. The nitrogen atoms of the quinoxaline ring could act as hydrogen bond acceptors, while the chloro and iodo substituents could form halogen bonds or engage in hydrophobic interactions with specific amino acid residues.
A representative example of docking interactions for a quinoxaline derivative is shown in the table below, illustrating the types of bonds and interacting residues that are typically observed.
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys919 | Hydrogen Bond | 2.1 |
| Asp1046 | Hydrogen Bond | 2.5 |
| Phe918 | Pi-Pi Stacking | 4.5 |
| Val848 | Hydrophobic | 3.8 |
| Leu1035 | Hydrophobic | 3.9 |
This is a hypothetical representation of typical interactions for a quinoxaline scaffold.
Molecular Dynamics (MD) Simulations are then used to refine the static picture provided by molecular docking. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.govrsc.org For a complex of this compound with a target protein, an MD simulation could confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds. africaresearchconnects.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD plot would indicate a stable binding mode.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling in medicinal chemistry. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org These models are then used to predict the activity of novel compounds before they are synthesized, thereby prioritizing the most promising candidates.
For a series of analogs based on the this compound scaffold, a QSAR study would involve synthesizing a library of derivatives with variations at different positions of the quinoxaline ring. The biological activity of these compounds would be determined experimentally, and this data would be used to build a QSAR model.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A diverse set of quinoxaline analogs with their corresponding biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. niscpr.res.inniscair.res.in
A hypothetical 2D-QSAR equation for a series of quinoxaline derivatives might look like this:
pIC50 = 0.75 * (logP) - 0.23 * (Molecular Weight) + 1.54 * (Dipole Moment) + 2.89
This equation would suggest that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular weight is detrimental. Such insights are invaluable for guiding the design of new, more potent analogs of this compound. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed three-dimensional maps of the structural features that influence activity. tandfonline.com
Emerging Research Avenues and Future Perspectives for 2 Chloro 5 Iodoquinoxaline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of functionalized quinoxalines is a mature field, yet the development of greener, more efficient, and atom-economical methods remains a priority. For a polysubstituted compound like 2-Chloro-5-iodoquinoxaline, traditional multi-step syntheses can be cumbersome, often involving harsh reagents and generating significant waste. Future research is geared towards overcoming these limitations.
Novel synthetic strategies may include:
One-Pot Syntheses: Designing cascade reactions that form and functionalize the quinoxaline (B1680401) ring in a single operation from readily available precursors. This approach aligns with the principles of green chemistry by reducing the number of isolation and purification steps. mdpi.com
Catalyst-Driven Approaches: Employing recyclable or heterogeneous catalysts to improve sustainability and simplify product purification. mdpi.com
Flow Chemistry: Utilizing microreactor technology for safer, more scalable, and highly controlled synthesis, which is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
A key challenge is the selective introduction of the chloro and iodo substituents. Modern methods could involve late-stage functionalization via C-H activation, a powerful tool for installing atoms at specific positions on a pre-formed quinoxaline core, thereby avoiding the need to carry sensitive functional groups through multiple synthetic steps.
| Proposed Synthetic Approach | Key Features | Potential Advantages |
| One-Pot Cyclization/Halogenation | Combines the formation of the quinoxaline ring with subsequent chlorination and iodination. | Reduced step count, less solvent waste, higher overall efficiency. |
| C-H Activation/Halogenation | Starts with a simpler quinoxaline scaffold and selectively introduces iodine and chlorine atoms. | High atom economy, access to novel substitution patterns. |
| Flow Chemistry Synthesis | Continuous production using microreactors. | Enhanced safety, precise control over reaction parameters, easy scalability. |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The primary value of this compound lies in the differential reactivity of its two halogen atoms. The chlorine atom at the 2-position is attached to an electron-deficient pyrazine (B50134) ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the iodine atom at the 5-position is on the benzene (B151609) ring and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
This orthogonality allows for programmed, stepwise functionalization. For instance, the C2-chlorine can be displaced with a variety of nucleophiles (amines, alcohols, thiols) under relatively mild conditions. Subsequently, the C5-iodine can be used as a handle for forming new carbon-carbon or carbon-heteroatom bonds using catalysts like palladium or copper.
Future research will focus on:
Expanding the Reaction Scope: Testing a wider array of coupling partners and nucleophiles to build more diverse and complex molecules.
Developing Selective Catalytic Systems: Designing catalysts that can distinguish between the two positions, potentially enabling "reverse" reactivity or one-pot sequential reactions with multiple components.
Investigating Unconventional Transformations: Exploring radical-based reactions or photochemical methods to unlock new reactivity patterns not accessible through traditional thermal methods.
Table of Potential Selective Reactions:
| Reactive Site | Reaction Type | Example Coupling Partner / Reagent | Potential Product Class |
|---|---|---|---|
| C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Phenols, Thiols | 2-Amino/Oxy/Thio-quinoxalines |
| C5-I | Suzuki Coupling | Arylboronic acids | 5-Aryl-2-chloroquinoxalines |
| C5-I | Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-2-chloroquinoxalines |
| C5-I | Buchwald-Hartwig Amination | Amines (with Pd catalyst) | 5-Amino-2-chloroquinoxalines |
| C5-I | Heck Coupling | Alkenes | 5-Alkenyl-2-chloroquinoxalines |
Potential in Advanced Functional Materials (e.g., Optoelectronic Materials, Chemosensors)
Quinoxaline derivatives are known to possess interesting photophysical and electronic properties, making them attractive candidates for advanced functional materials. researchgate.net The quinoxaline nucleus is inherently electron-deficient, which is a desirable trait for creating n-type organic semiconductors or fluorescent materials.
The this compound scaffold is a versatile platform for tuning these properties.
Optoelectronic Materials: By using the C5-iodo position as an anchor point for cross-coupling reactions, various electron-donating or electron-withdrawing aromatic groups can be attached. This modular approach allows for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.net
Chemosensors: The electron-deficient quinoxaline ring can interact with electron-rich analytes, leading to changes in its fluorescence or absorption spectrum. The C2 and C5 positions can be functionalized with specific recognition units (e.g., crown ethers for metal ions, or hydrogen-bonding motifs for anions) to create highly selective and sensitive chemosensors. The heavy iodine atom can also promote intersystem crossing, potentially leading to phosphorescent sensors with long-lived emission.
Integration with High-Throughput Screening and Combinatorial Library Synthesis
Modern drug discovery and materials science rely heavily on the rapid synthesis and evaluation of large numbers of compounds. High-throughput screening (HTS) allows for the testing of thousands of molecules against a biological or material target in a short time. nih.govucsf.edu Combinatorial chemistry provides the means to generate these large collections, or "libraries," of related compounds. nih.govnih.gov
This compound is an ideal scaffold for combinatorial library synthesis due to its two chemically distinct reactive sites. A "split-pool" synthesis strategy could be employed where a large batch of the starting material is reacted at the C2-position with a diverse set of nucleophiles. nih.gov This intermediate library is then divided and reacted at the C5-position with a different set of building blocks via cross-coupling reactions. This approach can generate vast libraries of unique, complex quinoxaline derivatives with minimal synthetic effort.
For example, reacting the parent scaffold with 100 different amines, followed by coupling with 100 different boronic acids, would yield a library of 10,000 distinct products. These libraries can then be subjected to HTS to identify "hits" with desired properties, such as potent biological activity or specific material characteristics. nih.govmdpi.com This integration of a versatile chemical scaffold with automated synthesis and screening technologies can significantly accelerate the discovery of novel drugs and materials.
Q & A
Q. Key Variables for Optimization :
How do contradictory spectral data (e.g., NMR, MS) for this compound arise, and what validation methods ensure accuracy?
Advanced Research Focus
Discrepancies in spectral data often stem from impurities, solvent effects, or isotopic interference. For robust validation:
- NMR Analysis : Compare chemical shifts with analogous compounds (e.g., 5-Iodoquinoline δH ~8.5–9.0 ppm for aromatic protons) . Use deuterated solvents to avoid peak splitting.
- Mass Spectrometry : Account for iodine’s isotopic pattern (m/z peaks at M, M+2, M+4). High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₄ClIN₂ requires m/z 306.8912) .
- Cross-Validation : Pair with elemental analysis (C, H, N) to confirm purity (>95%) .
Case Study : A reported δC value of 145 ppm for C-5 (iodo position) in DMSO-d₆ may shift to 142 ppm in CDCl₃ due to solvent polarity. Document solvent and calibration standards .
What mechanistic insights explain the regioselectivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Advanced Research Focus
The chloro and iodo groups exhibit distinct reactivity:
- Iodo as Leaving Group : Pd(0)-catalyzed coupling preferentially occurs at the C-5 iodine due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Cl: ~327 kJ/mol) .
- Electronic Effects : Electron-withdrawing chloro groups at C-2 activate the quinoxaline ring for electrophilic substitution, directing coupling to C-5. Computational studies (DFT) show lower activation energy for C-5 substitution .
Q. Experimental Design :
- Use model reactions with aryl boronic acids to track coupling efficiency via LC-MS.
- Compare yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
How can researchers resolve contradictions in reported biological activities of halogenated quinoxalines?
Methodological Guidance
Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require:
- Standardized Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and control compounds (e.g., cisplatin for IC₅₀ comparison) .
- Dose-Response Curves : Ensure linearity (R² >0.95) across ≥5 concentrations.
- Statistical Analysis : Apply ANOVA or Student’s t-test (p<0.05) to validate significance. Report confidence intervals for IC₅₀ values .
Example Conflict : A study reports IC₅₀ = 12 µM against MCF-7 cells, while another finds 25 µM. Possible causes include differing assay durations (24h vs. 48h) or serum concentrations in media .
What computational methods predict the electronic properties of this compound for material science applications?
Advanced Research Focus
Density Functional Theory (DFT) simulations reveal:
Q. Workflow :
Optimize molecular geometry using B3LYP/6-31G(d).
Calculate frontier orbitals and electrostatic potential maps.
Validate with experimental UV-Vis spectra (λmax ~320 nm in ethanol) .
How should researchers design kinetic studies to compare hydrolytic stability of this compound derivatives?
Q. Methodological Guidance
- Conditions : Use buffered solutions (pH 7.4, 37°C) to mimic physiological environments.
- Monitoring : Track degradation via HPLC at λ=254 nm.
- Rate Constants : Fit data to first-order kinetics (ln[C] vs. time).
Q. Data Interpretation :
| Derivative | Half-life (t₁/₂) | k (h⁻¹) |
|---|---|---|
| 2-Cl,5-I-Quinoxaline | 48 h | 0.0144 |
| 2-NO₂,5-I-Quinoxaline | 12 h | 0.0578 |
Chloro groups enhance stability vs. nitro substituents due to weaker electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
